molecular formula C18H18FNO2 B12607597 1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester CAS No. 651053-89-3

1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester

Cat. No.: B12607597
CAS No.: 651053-89-3
M. Wt: 299.3 g/mol
InChI Key: ZMGLXWTZVHATOO-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring and a phenyl ester functional group. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with 4-(4-fluorophenyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to bind to target proteins, while the piperidine ring provides structural stability. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

651053-89-3

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

phenyl 4-(4-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H18FNO2/c19-16-8-6-14(7-9-16)15-10-12-20(13-11-15)18(21)22-17-4-2-1-3-5-17/h1-9,15H,10-13H2

InChI Key

ZMGLXWTZVHATOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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